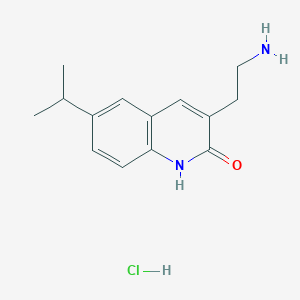

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique quinolinone structure, which is often associated with biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride typically involves a multi-step process. One common method includes the following steps:

Formation of the quinolinone core: This can be achieved through the cyclization of an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Introduction of the aminoethyl group: This step involves the alkylation of the quinolinone core with a suitable reagent, such as 2-bromoethylamine, under basic conditions.

Introduction of the isopropyl group: This can be done through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

Formation of the hydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.

Substitution: The aminoethyl and isopropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinolinone derivatives, while reduction can produce dihydroquinolinone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

This compound has been investigated for its role as a topoisomerase inhibitor , which is crucial in the development of anti-cancer therapeutics. Topoisomerases are enzymes that manage DNA topology during replication and transcription, and their inhibition can lead to cell death in rapidly dividing cancer cells.

Case Study: Topoisomerase Inhibition

A study demonstrated that derivatives of quinolinone compounds, including 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride, showed promising activity against bacterial DNA gyrase and topoisomerase II. The optimization of these compounds led to improved potency against various bacterial strains, highlighting their potential as antibiotic agents .

Biological Research

The compound's ability to modulate biological pathways makes it a valuable tool in research settings. It has been utilized in studies investigating its effects on specific protein interactions and cellular processes.

Case Study: Protein Interaction Studies

Research has focused on the binding affinity of this compound to the BCL6 protein, which is implicated in various cancers. The compound exhibited a significant improvement in binding affinity compared to earlier derivatives, suggesting its potential as a therapeutic agent in targeting oncogenic pathways .

Pharmacological Potential

The pharmacokinetic properties of this compound have been characterized, providing insights into its bioavailability and metabolic stability. These properties are critical for the development of effective drugs.

Key Pharmacological Findings

- Bioavailability : The compound demonstrated an oral bioavailability of approximately 27%, indicating its potential for oral administration.

- Half-Life : The pharmacokinetic half-life was recorded at 3.6 hours, suggesting that it may require multiple doses for sustained efficacy .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound has been essential for optimizing its efficacy and safety profile. Researchers have systematically modified various functional groups to enhance its biological activity while minimizing toxicity.

| Modification | Observed Activity | Remarks |

|---|---|---|

| Addition of methyl groups | Increased potency | Enhanced binding to target proteins |

| Alteration of side chains | Variable effects | Some modifications led to reduced activity |

Toxicity Profile

The compound has been classified with several hazard warnings, including:

Mecanismo De Acción

The mechanism of action of 3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s quinolinone structure allows it to bind to certain enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparación Con Compuestos Similares

Similar Compounds

Quinolinone derivatives: Compounds with similar quinolinone structures, such as 4-hydroxyquinolinone and 6-methylquinolinone.

Aminoethyl derivatives: Compounds with similar aminoethyl groups, such as 2-aminoethylbenzoate and 2-aminoethylpyridine.

Uniqueness

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride is unique due to its specific combination of functional groups and its potential biological activity. The presence of both the aminoethyl and isopropyl groups on the quinolinone core distinguishes it from other similar compounds and may confer unique properties and applications.

Actividad Biológica

3-(2-Aminoethyl)-6-(propan-2-yl)-1,2-dihydroquinolin-2-one hydrochloride is a compound belonging to the dihydroquinolinone class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C_{10}H_{12}ClN_{2}O

- Molecular Weight : 210.66 g/mol

- CAS Number : 1048859

This compound features a quinolinone core structure with an aminoethyl group and an isopropyl substituent, which may influence its biological activity and interaction with molecular targets.

Biological Activity Overview

Research indicates that compounds in the dihydroquinolinone family exhibit a range of biological effects, including:

- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.

- Anticancer Properties : Inhibitory effects on cancer cell lines have been documented, suggesting potential as an anticancer agent.

- Enzyme Inhibition : Certain studies highlight the ability of these compounds to inhibit specific enzymes linked to disease pathways.

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase or mutant isocitrate dehydrogenase (IDH), which are implicated in cancer metabolism .

- Cell Cycle Regulation : It has been shown to affect cell cycle proteins like CDK-1, leading to apoptosis in cancer cells .

- Heat Shock Protein Modulation : The compound may stabilize heat shock proteins (Hsp90 and Hsp70), which are crucial for cancer cell survival under stress conditions .

Research Findings

Recent studies have provided insights into the efficacy and safety of this compound:

Table 1: Biological Activity Data

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MDA-MB-231 | 28 | Hsp90 inhibition | |

| PC-3 | 10 | CDK-1 downregulation | |

| Various Bacterial | Varies | Antimicrobial activity |

Case Studies

- Anticancer Activity : In vitro studies demonstrated that this compound significantly reduced the viability of MDA-MB-231 breast cancer cells at concentrations as low as 10 µM . The mechanism involved the downregulation of CDK-1 and stabilization of Hsp90 client proteins.

- Antimicrobial Efficacy : The compound exhibited notable antibacterial activity against several strains, although specific IC50 values were not universally reported across all studies. This suggests a need for further exploration into its potential as an antimicrobial agent .

Propiedades

IUPAC Name |

3-(2-aminoethyl)-6-propan-2-yl-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O.ClH/c1-9(2)10-3-4-13-12(7-10)8-11(5-6-15)14(17)16-13;/h3-4,7-9H,5-6,15H2,1-2H3,(H,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSVZDECBVHVOKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=O)C(=C2)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.